Cas no 5252-47-1 (2,3-dihydropyrano[3,2-f]quinolin-1-one)

2,3-dihydropyrano[3,2-f]quinolin-1-one structure
5252-47-1 structure
商品名:2,3-dihydropyrano[3,2-f]quinolin-1-one
CAS番号:5252-47-1
MF:C12H9NO2
メガワット:199.205
MDL:MFCD18648453
CID:2830318
PubChem ID:55270908

2,3-dihydropyrano[3,2-f]quinolin-1-one 化学的及び物理的性質

名前と識別子

    • A1-01896
    • DB-148693
    • AS-65298
    • 5252-47-1
    • AKOS006319903
    • CS-0322981
    • 1H,2H,3H-PYRANO[3,2-F]QUINOLIN-1-ONE
    • DTXSID60717228
    • A11644
    • 2H,3H-PYRANO[3,2-F]QUINOLIN-1-ONE
    • 2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
    • 2,3-dihydropyrano[3,2-f]quinolin-1-one
    • MDL: MFCD18648453
    • インチ: InChI=1S/C12H9NO2/c14-10-5-7-15-11-4-3-9-8(12(10)11)2-1-6-13-9/h1-4,6H,5,7H2
    • InChIKey: WCHUCTUXZYNJKJ-UHFFFAOYSA-N
    • ほほえんだ: C1COC2=C(C1=O)C3=C(C=C2)N=CC=C3

計算された属性

  • せいみつぶんしりょう: 199.063328530g/mol
  • どういたいしつりょう: 199.063328530g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 0
  • 複雑さ: 266
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 39.2Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.6

2,3-dihydropyrano[3,2-f]quinolin-1-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
eNovation Chemicals LLC
D582474-500mg
2,3-dihydropyrano[3,2-f]quinolin-1-one
5252-47-1 95%
500mg
$769 2024-05-24
1PlusChem
1P003FZI-250mg
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 95%
250mg
$369.00 2024-04-30
A2B Chem LLC
AB59886-100mg
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 95%
100mg
$222.00 2024-04-19
Alichem
A119001386-1g
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 97%
1g
$863.20 2023-09-01
Alichem
A119001386-10g
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 97%
10g
$2828.80 2023-09-01
eNovation Chemicals LLC
D582474-100mg
2,3-dihydropyrano[3,2-f]quinolin-1-one
5252-47-1 95%
100mg
$335 2024-05-24
A2B Chem LLC
AB59886-250mg
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 95%
250mg
$414.00 2024-04-19
1PlusChem
1P003FZI-100mg
2,3-dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 95%
100mg
$215.00 2024-04-30
Aaron
AR003G7U-250mg
2,3-Dihydro-1H-pyrano[3,2-f]quinolin-1-one
5252-47-1 95%
250mg
$364.00 2025-01-22
eNovation Chemicals LLC
D582474-100mg
2,3-dihydropyrano[3,2-f]quinolin-1-one
5252-47-1 95%
100mg
$335 2025-02-22

2,3-dihydropyrano[3,2-f]quinolin-1-one 関連文献

2,3-dihydropyrano[3,2-f]quinolin-1-oneに関する追加情報

2,3-Dihydropyrano[3,2-f]quinolin-1-one (CAS No. 5252-47-1): A Comprehensive Overview

Introduction to 2,3-Dihydropyrano[3,2-f]quinolin-1-one

2,3-Dihydropyrano[3,2-f]quinolin-1-one, a compound with the CAS registry number 5252-47-1, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the broader class of quinolones, which are known for their diverse biological activities and structural versatility. The molecule's unique structure combines a quinoline core with a dihydropyrano ring system, creating a bicyclic framework that offers potential for various applications in drug discovery and material science.

Structural Features and Synthesis

The molecular structure of 2,3-dihydropyrano[3,2-f]quinolin-1-one is characterized by a fused bicyclic system comprising a quinoline moiety and a dihydropyrane ring. This arrangement not only enhances the compound's stability but also provides ample opportunities for functionalization and modification. Recent advancements in synthetic methodologies have enabled researchers to explore novel routes for the synthesis of this compound, leveraging techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions.

One of the most notable aspects of its synthesis is the use of green chemistry principles, which aim to minimize environmental impact while maximizing yield and efficiency. For instance, researchers have employed bio-based solvents and renewable catalysts to synthesize 5252-47-1, aligning with global efforts to promote sustainable chemical practices.

Biological Activity and Pharmacological Potential

The biological activity of 2,3-dihydropyrano[3,2-f]quinolin-1-one has been extensively studied in recent years, revealing promising results in various therapeutic areas. Preclinical studies have demonstrated its potential as an antitumor agent, with selective cytotoxicity against cancer cell lines while sparing normal cells. This selective activity suggests that the compound could serve as a lead molecule for developing targeted therapies in oncology.

In addition to its antitumor properties, 5252-47-1 has shown potent anti-inflammatory activity, making it a candidate for treating inflammatory diseases such as arthritis and inflammatory bowel disease. Its ability to modulate key inflammatory pathways without causing significant systemic side effects underscores its therapeutic potential.

Recent research has also explored the compound's role in neuroprotection, particularly in models of neurodegenerative diseases like Alzheimer's disease. Studies indicate that dihydropyrano[3,2-f]quinolinone derivatives can inhibit amyloid-beta aggregation and reduce oxidative stress in neuronal cells.

Applications in Drug Discovery and Development

The unique combination of structural features and biological activities positions CAS No. 5252-47-1 as a valuable tool in drug discovery pipelines. Pharmaceutical companies are increasingly leveraging this compound as a scaffold for designing new drugs targeting complex diseases such as cancer, inflammation, and neurodegenerative disorders.

Moreover, the compound's versatility allows for extensive chemical modification to optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Advanced computational techniques like molecular docking and QSAR modeling have been employed to predict the binding affinities of various analogs of dihydropyrano[3,2-f]quinolinone, aiding in the rational design of more effective drug candidates.

Another emerging application is its use in developing biosensors for detecting specific biomarkers associated with diseases. The fluorescent properties of certain derivatives of this compound make them ideal candidates for real-time monitoring applications in diagnostics.

Future Directions and Research Opportunities

The future of dihydropyrano[3,2-f]quinolinone research (CAS No. 5252-47-1) is brimming with possibilities as scientists continue to uncover its full potential across multiple disciplines. Ongoing studies are focusing on enhancing its therapeutic index through targeted modifications while exploring novel delivery systems to improve efficacy and reduce side effects.

In terms of sustainability, there is growing interest in utilizing renewable feedstocks for synthesizing this compound on an industrial scale. Biotechnological approaches such as enzymatic catalysis are being explored to achieve this goal efficiently.

Furthermore, collaborative efforts between academia and industry are expected to accelerate the translation of basic research findings into clinical applications. Public-private partnerships are playing a pivotal role in overcoming challenges related to scalability and regulatory compliance during drug development.

In conclusion,dihydropyrano[3,2-f]quinolinone (CAS No. 5252-47-1) stands at the forefront of modern chemical research due to its unique properties and wide-ranging applications across multiple fields. As scientific advancements continue to unfold new insights into its capabilities, this compound is poised to make significant contributions to both medicine and materials science.

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